molecular formula C8H14N4O3 B15249276 2-((4,6-Dimethoxy-1,3,5-triazin-2-yl)(methyl)amino)ethanol

2-((4,6-Dimethoxy-1,3,5-triazin-2-yl)(methyl)amino)ethanol

Cat. No.: B15249276
M. Wt: 214.22 g/mol
InChI Key: XXAQHEVFBJEYJX-UHFFFAOYSA-N
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Description

2-((4,6-Dimethoxy-1,3,5-triazin-2-yl)(methyl)amino)ethanol is an organic compound that belongs to the triazine family. This compound is known for its role in activating carboxylic acids, making it a valuable reagent in organic synthesis, particularly in the formation of amides, esters, and anhydrides .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4,6-Dimethoxy-1,3,5-triazin-2-yl)(methyl)amino)ethanol typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with N-methylmorpholine. This reaction results in the formation of the quaternary ammonium chloride salt of the compound . The reaction conditions are generally mild, and the process can be carried out at room temperature.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction is optimized for higher yields and purity, often involving continuous flow processes and advanced purification techniques to ensure the quality of the final product .

Mechanism of Action

The mechanism of action of 2-((4,6-Dimethoxy-1,3,5-triazin-2-yl)(methyl)amino)ethanol involves the activation of carboxylic acids to form highly reactive esters. These esters can then undergo nucleophilic attack by amines, alcohols, or other nucleophiles, leading to the formation of amides, esters, or anhydrides . The process releases a molecule of N-methylmorpholinium and 4,6-dimethoxy-1,3,5-triazin-2-ol .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high efficiency in activating carboxylic acids and its versatility in forming various carboxylic derivatives. Its ability to operate under mild conditions and its compatibility with a wide range of solvents make it a preferred choice in organic synthesis .

Properties

Molecular Formula

C8H14N4O3

Molecular Weight

214.22 g/mol

IUPAC Name

2-[(4,6-dimethoxy-1,3,5-triazin-2-yl)-methylamino]ethanol

InChI

InChI=1S/C8H14N4O3/c1-12(4-5-13)6-9-7(14-2)11-8(10-6)15-3/h13H,4-5H2,1-3H3

InChI Key

XXAQHEVFBJEYJX-UHFFFAOYSA-N

Canonical SMILES

CN(CCO)C1=NC(=NC(=N1)OC)OC

Origin of Product

United States

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